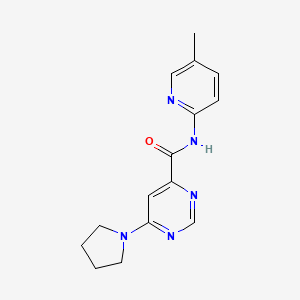

N-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds has been achieved through multi-component reactions, demonstrating the versatility of pyrimidine derivatives in organic synthesis. For example, a study by Jayarajan et al. (2019) described the water-mediated synthesis of closely related compounds through a three-component reaction, highlighting the role of water as a solvent in promoting eco-friendly synthesis routes (Jayarajan et al., 2019). Another study by Wang et al. (2018) focused on the synthesis of a PET agent for imaging, illustrating the application of these compounds in biomedical imaging (Wang et al., 2018).

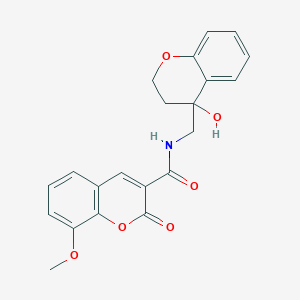

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives has been extensively studied using various techniques such as FT-IR, NMR, and X-ray diffraction. These studies reveal the intricate details of the molecular architecture and the influence of different substituents on the overall structure. For instance, Klein et al. (2014) investigated the coordination behavior of pyrimidine derivatives with zinc, providing insights into the selective coordination through the pyrimidine domain (Klein et al., 2014).

Scientific Research Applications

Synthesis and Structural Characterization

- The synthesis of similar compounds involves multi-component reactions, showcasing the versatility in creating complex molecules with potential therapeutic applications. For example, a study focused on synthesizing compounds through a three-component reaction, leading to substances with promising non-linear optical (NLO) properties and potential anticancer activity due to their interaction with tubulin polymerization inhibition sites (Jayarajan et al., 2019). This method highlights the chemical compound's applicability in developing new materials and therapeutics.

Potential Therapeutic Applications

- Anticancer and anti-inflammatory properties are significant areas of application for compounds similar to N-(5-methylpyridin-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. For instance, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, showcasing the therapeutic potential of such compounds (Rahmouni et al., 2016).

Antimicrobial Activity

- The antimicrobial activity against both Gram-negative and Gram-positive bacteria has been a focus, with synthesized pyrazolopyridine derivatives showing moderate to good activity. This indicates the utility of such compounds in developing new antimicrobial agents (Panda et al., 2011).

properties

IUPAC Name |

N-(5-methylpyridin-2-yl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N5O/c1-11-4-5-13(16-9-11)19-15(21)12-8-14(18-10-17-12)20-6-2-3-7-20/h4-5,8-10H,2-3,6-7H2,1H3,(H,16,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZDWNXFXHKOOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2-Ethylpiperidino)-2-oxoethyl]pyridinium chloride](/img/structure/B2482185.png)

![ethyl 2-(9-(2-methoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2482186.png)

![2-[4-(9H-Fluoren-9-ylmethoxycarbonylamino)oxolan-3-yl]acetic acid](/img/structure/B2482191.png)

![2-(3-Chlorophenyl)-4-[(4-fluorobenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2482196.png)

![(E)-1-((2-([1,2,4]triazolo[3,4-a]phthalazin-6-yl)hydrazono)methyl)naphthalen-2-ol](/img/structure/B2482200.png)

![N-pyridin-3-yl-4-[[[3-(trifluoromethyl)phenyl]sulfonylamino]methyl]benzamide](/img/structure/B2482203.png)

![2-chloro-6-fluoro-N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}benzamide](/img/structure/B2482204.png)